(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone
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Overview
Description
(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a quinoline core substituted with hydroxy and methoxy groups, and a piperazine ring linked to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or other quinoline-forming reactions. The hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.
The piperazine ring is then synthesized separately and linked to the quinoline core through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC or Jones reagent.
Reduction: The methoxy group can be reduced to a hydroxy group using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, and other electrophiles in the presence of a base
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a quinoline ketone, while reduction of the methoxy group would yield a dihydroxyquinoline derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or RNA, while the piperazine ring could interact with neurotransmitter receptors. These interactions could lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Piperazine derivatives: Compounds like piperazine citrate, which is used as an anthelmintic.
Pyridine derivatives: Compounds like nicotinamide, which is a form of vitamin B3.
Uniqueness
What sets (4-Hydroxy-6-methoxyquinolin-3-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone apart from these similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactivity and potential biological activity, making it a versatile compound for research and development.
Properties
Molecular Formula |
C22H24N4O3 |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
6-methoxy-3-[4-(2-pyridin-2-ylethyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C22H24N4O3/c1-29-17-5-6-20-18(14-17)21(27)19(15-24-20)22(28)26-12-10-25(11-13-26)9-7-16-4-2-3-8-23-16/h2-6,8,14-15H,7,9-13H2,1H3,(H,24,27) |
InChI Key |
SANYICDNIUXTSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN(CC3)CCC4=CC=CC=N4 |
Origin of Product |
United States |
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